Molecular Weight Differentiation: Impact on Ligand Efficiency and Binding Pocket Occupancy
This compound has a molecular weight of 346.18 g/mol, which is lower than the 5-bromo-N-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide analog (estimated MW ~332.16 g/mol) and the trifluoromethylated analog 6-(trifluoromethyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide (MW 389.26 g/mol) [1]. While the 3-ethyl substituent increases MW relative to the 3-methyl analog, its MW remains below 350 g/mol, positioning it favorably in terms of ligand efficiency metrics for fragment elaboration, a key consideration in IDO1 inhibitor development where the triazolopyridine motif is used as a heme-binding warhead [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 346.18 g/mol |
| Comparator Or Baseline | 5-Bromo-N-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide: estimated MW ~332.16 g/mol; 6-(trifluoromethyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide: MW 389.26 g/mol |
| Quantified Difference | Target compound MW is ~14 g/mol heavier than the 3-methyl analog and ~43 g/mol lighter than the bis-trifluoromethyl analog. |
| Conditions | Calculated molecular weight from molecular formula; referenced from Chemsrc and Benchchem databases. |
Why This Matters
A molecular weight below 350 g/mol is generally favorable for oral bioavailability and cellular permeability, making this compound a preferable starting point over heavier analogs like the bis-trifluoromethyl derivative for programs targeting intracellular enzymes such as IDO1.
- [1] Fallarini S, Bhela IP, Aprile S, et al. The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem. 2021;16(22):3439-3450. doi:10.1002/cmdc.202100446 View Source
